molecular formula C10H13NO3 B1321184 Methyl 4-(dimethylamino)-2-hydroxybenzoate CAS No. 27559-59-7

Methyl 4-(dimethylamino)-2-hydroxybenzoate

Cat. No.: B1321184
CAS No.: 27559-59-7
M. Wt: 195.21 g/mol
InChI Key: RHFNNYRLZPAKCV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzoate structure. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Scientific Research Applications

Methyl 4-(dimethylamino)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Safety and Hazards

Similar compounds can cause skin irritation, serious eye damage, and damage to organs. They are also toxic if swallowed or inhaled .

Future Directions

The future directions for similar compounds involve their use in a variety of applications. For example, Arbidol is a broad-spectrum antiviral with demonstrated activity against a number of enveloped and non-enveloped viruses .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Methyl 4-(dimethylamino)-2-hydroxybenzoate are currently unknown It’s possible that this compound could influence a variety of pathways, depending on its targets and mode of action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would likely depend on the compound’s targets, mode of action, and the specific biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(dimethylamino)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(dimethylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Comparison with Similar Compounds

Methyl 4-(dimethylamino)-2-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 4-(dimethylamino)benzoate: Lacks the hydroxyl group, which may affect its reactivity and applications.

    Methyl 2-hydroxybenzoate (Methyl salicylate): Lacks the dimethylamino group, resulting in different chemical properties and uses.

The presence of both the dimethylamino and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

methyl 4-(dimethylamino)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFNNYRLZPAKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610198
Record name Methyl 4-(dimethylamino)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27559-59-7
Record name Methyl 4-(dimethylamino)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-(N,N-dimethylamino)benzoic acid (9.05 g, 50 mmol) and MeOH (100 mL) at 0° C. was added thionyl chloride (5.34 mL, 75 mmol) dropwise. The reaction was warmed to room temperature and refluxed for 14 hours. After cooling, ether was added to the mixture and the reaction was carefully quenched with satd NaHCO3. The mixture was diluted with ether (200 mL) and partitioned. The organic layer was dried over MgSO4 and the crude product was adsorbed onto silica gel. The crude product was chromatographed on silica gel (5% CH2Cl2/hexane to 25% CH2Cl2/hexane) and triturated with ether/hexane to give the desired product as a white solid (7.1 g, 73%).
Quantity
9.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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